Diethyl hexylmalonate

Physical property comparison Distillation Process chemistry

Diethyl hexylmalonate (diethyl 2-hexylpropanedioate; CAS 5398-10-7) is a mono-α-alkyl-substituted malonate ester with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g·mol⁻¹. It belongs to the dialkyl malonate family, produced classically by alkylation of diethyl malonate with 1-bromohexane under basic conditions.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 5398-10-7
Cat. No. B1620461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl hexylmalonate
CAS5398-10-7
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C13H24O4/c1-4-7-8-9-10-11(12(14)16-5-2)13(15)17-6-3/h11H,4-10H2,1-3H3
InChIKeyHSHMTDVEKPAEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Hexylmalonate (CAS 5398-10-7): Procurement-Ready Profile of a C6-Monoalkyl Malonate Building Block


Diethyl hexylmalonate (diethyl 2-hexylpropanedioate; CAS 5398-10-7) is a mono-α-alkyl-substituted malonate ester with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g·mol⁻¹ . It belongs to the dialkyl malonate family, produced classically by alkylation of diethyl malonate with 1-bromohexane under basic conditions [1]. The compound is a colourless to pale-yellow liquid at ambient temperature with an estimated boiling point of 269 °C at 760 mmHg, a density of approximately 0.958–0.976 g·cm⁻³, and a predicted pKa of 13.04 ± 0.59 for the α-proton . Its computed logP of ~2.70 reflects the lipophilic character imparted by the six-carbon linear alkyl chain . Commercially, it is typically supplied at ≥95% purity, with reputable vendors providing batch-specific QC documentation including NMR, HPLC, and GC traces .

Why Diethyl Hexylmalonate Cannot Be Casually Replaced by Shorter- or Longer-Chain Malonates in Procurement Specifications


Although all mono-α-alkyl diethyl malonates share the same β-diester core, the length of the α-substituent directly governs three procurement-critical properties: boiling point (and therefore distillation cut and residual solvent profile), density, and lipophilicity (logP) . These parameters are not incremental curiosities—they dictate downstream process behaviour. A switch from diethyl hexylmalonate (bp ~269 °C) to the butyl analog (bp ~238 °C) or the octyl analog (bp ~304 °C) can shift a purification window by 30–60 °C, alter phase-partitioning in biphasic reactions, and change the crystallinity of decarboxylation products . Furthermore, the hexyl chain length is specifically required in certain biosynthetic pathways (e.g., lipstatin precursor incorporation) where shorter or longer chains are not recognised by the enzymatic machinery [1]. The evidence below quantifies these differentiation points.

Diethyl Hexylmalonate: Comparator-Anchored, Quantitative Evidence for Scientific Selection


Boiling Point and Density Differentiation Against Diethyl Malonate and Closest Homologs

The boiling point of diethyl hexylmalonate (269 °C at 760 mmHg) is 70 °C higher than that of the unsubstituted parent compound diethyl malonate (199 °C) and approximately 31 °C higher than that of diethyl butylmalonate (235–240 °C). Its density (0.958 g·cm⁻³) is approximately 9% lower than that of diethyl malonate (1.055 g·cm⁻³) and about 2.5% lower than that of diethyl butylmalonate (0.983 g·cm⁻³) . These differences are directly attributable to the mass and volume contribution of the n-hexyl chain and are consistent with the homologous series trend [1].

Physical property comparison Distillation Process chemistry

Plasticiser Performance: Polyester Solubility and Viscosity Advantage Over Unsubstituted Malonate Polyesters

In US Patent 2,483,726, polyester produced from diethyl hexylmalonate and ethylene glycol (molecular weight 433 by boiling-point elevation; 95% alcohol evolution) yielded a light-coloured, slightly viscous oil described as 'of considerable value as a plasticiser for cellulose acetate and other cellulose derivatives' [1]. The patent explicitly teaches that polyesters derived from malonates bearing C₆–C₁₆ aliphatic hydrocarbon substituents are 'considerably more soluble in hydrocarbon solvents than those prepared from unsubstituted or low aliphatic substituted malonates' and exhibit lower viscosity with increasing substituent size [1]. In contrast, the corresponding polyester from the unsubstituted or short-chain-substituted malonates gave more viscous products with poorer hydrocarbon solubility [1].

Cellulose acetate plasticiser Polyester synthesis Coating materials

Decarboxylation Kinetics: n-Hexylmalonic Acid Activation Parameters Compared with Malonic Acid

The decarboxylation of n-hexylmalonic acid (the hydrolysed derivative of diethyl hexylmalonate) in hexanoic acid and octanoic acid follows first-order kinetics with measured rate constants [1]. At 137.87 °C in hexanoic acid, k = 2.82 × 10⁻⁴ s⁻¹; at 154.80 °C, k = 13.3 × 10⁻⁴ s⁻¹ [1]. The activation enthalpy (ΔH‡ = 32.20 kcal·mol⁻¹ in the melt) and the free energy of activation at the melting point (ΔF‡_iso = 31.14 kcal·mol⁻¹) are comparable to those of malonic acid (ΔH‡ = 35.8 kcal·mol⁻¹; ΔF‡_iso = 31.1 kcal·mol⁻¹) but reflect the lower melting point of n-hexylmalonic acid (105 °C vs. 135 °C for malonic acid) [1][2]. The isokinetic temperature equals the melting point of the reactant in each case, confirming that the hexyl substituent lowers the temperature at which the decarboxylation rate becomes solvent-independent [1].

Decarboxylation kinetics Activation parameters Isokinetic temperature

Specificity as a Biosynthetic Precursor: Hexylmalonate Incorporation into Lipstatin (Orlistat Pathway)

[7,8-²H₂]Hexylmalonate was synthesised and fed to Streptomyces toxytricini fermentation cultures, resulting in its incorporation into the lipase inhibitor lipstatin, though at a relatively low rate [1]. Lipstatin is the natural product precursor of the anti-obesity drug orlistat (tetrahydrolipstatin). The study demonstrates that the hexylmalonate carbon skeleton is recognised by the biosynthetic machinery of S. toxytricini, whereas other chain-length malonates (e.g., malonate itself or octylmalonate) were not reported as competent precursors in this pathway [1]. This establishes a structure-specific biosynthetic role for the C₆ chain that cannot be fulfilled by generic malonate esters.

Lipstatin biosynthesis Orlistat Isotopic labelling

Synthetic Utility: Laboratory-Scale n-Octanoic Acid Preparation via Decarboxylation

In a standard laboratory protocol, n-hexylmalonic acid (obtained by saponification of diethyl hexylmalonate) is heated to effect decarboxylation, releasing CO₂ and yielding n-octanoic acid. Under reduced pressure (4–6.65 kPa), the reaction is driven to completion, and the product is collected by vacuum distillation at 127–129 °C (2.13 kPa) with a reported yield of 80–85% [1]. This stands in contrast to the use of diethyl malonate for acetic acid derivatives or diethyl butylmalonate for hexanoic acid, where the product boiling point and isolation conditions differ substantially. The hexyl chain specifically delivers the C₈ carboxylic acid in a single decarboxylation step, representing an atom-economical route to this particular chain length.

Octanoic acid synthesis Decarboxylation yield Laboratory preparation

Analytical Quality Control: Spectral Fingerprint Availability for Identity Confirmation

Diethyl hexylmalonate has a well-established spectroscopic profile publicly available through SpectraBase, comprising 6 NMR spectra, 2 FTIR spectra, 1 Raman spectrum, and 4 GC-MS spectra [1]. This multi-modal spectral dataset allows procurement teams to independently verify compound identity and purity using standard laboratory instrumentation. In comparison, some less common mono-alkyl malonates (e.g., diethyl pentylmalonate or diethyl heptylmalonate) lack comparable publicly available spectral libraries, complicating incoming QC verification [1]. The availability of these reference spectra reduces the risk of misidentification and supports regulatory documentation requirements.

Spectroscopic characterisation NMR FTIR Quality assurance

Diethyl Hexylmalonate: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of C₈ Carboxylic Acids (n-Octanoic Acid and Derivatives) via Malonic Ester Route

When the synthetic target is n-octanoic acid or derivatives requiring an eight-carbon linear chain, diethyl hexylmalonate is the direct malonic ester precursor. After alkylation of diethyl malonate with 1-bromohexane, saponification and thermal decarboxylation of the resulting hexylmalonic acid delivers n-octanoic acid in 80–85% yield under straightforward laboratory conditions (4–6.65 kPa, 127–129 °C) [1]. Substitution with diethyl butylmalonate would yield hexanoic acid (C₆), and diethyl octylmalonate would yield decanoic acid (C₁₀)—each requiring a different procurement specification. This chain-length specificity makes the C₆-substituted malonate a non-substitutable item in the inventory of laboratories synthesising medium-chain fatty acid derivatives. [1]

Polyester Plasticiser Formulation for Cellulose Acetate and Vinyl Resins

As demonstrated in US Patent 2,483,726, diethyl hexylmalonate undergoes transesterification polycondensation with diols (e.g., ethylene glycol) to produce polyesters that function as effective plasticisers for cellulose acetate and, to a lesser extent, vinyl resins [2]. The resulting polyester (MW ~433) exhibits the viscosity and hydrocarbon solubility profile appropriate for coating and film applications, attributes that are directly linked to the C₆ lateral chain length [2]. Shorter-chain malonates yield polyesters that are more viscous and less hydrocarbon-soluble, limiting their utility in solvent-based coating formulations. Researchers and formulators specifically seeking to balance solubility, viscosity, and plasticising efficiency should specify the hexyl-substituted monomer in their procurement documentation. [2]

Biosynthetic Precursor for Lipstatin/Orlistat Pathway Studies

For laboratories engaged in the biosynthesis of the pancreatic lipase inhibitor lipstatin—the natural precursor of the anti-obesity drug orlistat—diethyl hexylmalonate is the required starting material for generating isotopically labelled hexylmalonate probes [3]. The Schuhr et al. study (J. Org. Chem. 2002) demonstrated that [7,8-²H₂]hexylmalonate is specifically incorporated into lipstatin by Streptomyces toxytricini cultures, confirming that the hexyl chain length is recognised by the biosynthetic enzymes [3]. Other chain-length malonates are not competent precursors in this pathway; therefore, procurement of the hexyl derivative is mandatory rather than optional for this research application. [3]

Decarboxylation Kinetic Studies and Physical Organic Chemistry Research

The well-characterised decarboxylation kinetics of n-hexylmalonic acid (the free diacid derived from diethyl hexylmalonate) make this compound a valuable model substrate for physical organic chemistry investigations. Rate constants have been measured across multiple solvents (hexanoic acid, octanoic acid, ethylene glycol, 1,3-butanediol, 1,4-butanediol) and temperatures (110–160 °C), with activation parameters firmly established (ΔH‡ = 32.20 kcal·mol⁻¹ in the melt; ΔF‡_iso = 31.14 kcal·mol⁻¹) [4]. The 30 °C lower melting point relative to malonic acid (105 °C vs. 135 °C) permits decarboxylation studies at milder temperatures, which is advantageous when solvent boiling points or thermal sensitivity of co-solutes constrain the experimental design. Researchers requiring a malonic acid derivative with precisely documented kinetic benchmarks should select the hexyl-substituted compound. [4]

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